molecular formula C12H15ClN2O2 B15343303 Acetanilide, 4'-chloro-N-(dimethylcarbamoylmethyl)- CAS No. 105900-85-4

Acetanilide, 4'-chloro-N-(dimethylcarbamoylmethyl)-

Cat. No.: B15343303
CAS No.: 105900-85-4
M. Wt: 254.71 g/mol
InChI Key: REVQTYIGYPPMAY-UHFFFAOYSA-N
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Description

4'-Chloro-N-(dimethylcarbamoylmethyl)acetanilide is a substituted acetanilide derivative characterized by a chloro group at the 4' position of the phenyl ring and a dimethylcarbamoylmethyl group attached to the nitrogen of the acetamide moiety. This structural configuration imparts distinct physicochemical properties, such as altered solubility, hydrogen-bonding capacity, and metabolic stability, compared to simpler acetanilides. The compound’s synthesis likely involves multi-step reactions, including Grignard or Schotten-Baumann methodologies, as inferred from analogous acetanilide syntheses .

Properties

CAS No.

105900-85-4

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C12H15ClN2O2/c1-9(16)15(8-12(17)14(2)3)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3

InChI Key

REVQTYIGYPPMAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-acetyl-4-chloroaniline. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetylated or chlorinated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Bond Parameters and Crystallographic Features

The title compound shares structural homology with other chloro-substituted acetanilides. For instance, 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide exhibits similar bond lengths (mean σ(C–C) = 0.005 Å) and hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions), forming infinite chains in crystalline states .

Table 1: Bond Lengths and Hydrogen-Bonding Features

Compound Mean C–C Bond Length (Å) Hydrogen-Bonding Interactions
Target Compound Data not reported Likely N–H⋯O, C–H⋯O
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide 0.005 N–H⋯O, C–H⋯O
N-(4-Acetylphenyl)acetamide Not available N/A

Solubility and Partitioning Behavior

The chloro and dimethylcarbamoylmethyl substituents significantly alter solubility. While unsubstituted acetanilide is sparingly soluble in water (0.5 g/100 mL at 25°C) but soluble in dichloromethane , the target compound’s polar carbamoyl group may enhance aqueous solubility. Comparative studies of acetanilide derivatives show that chloro substituents reduce solubility in nonpolar solvents, whereas carbamoyl groups increase hydrophilicity .

Table 2: Solubility Profiles

Compound Water Solubility Organic Solvent Solubility
Acetanilide 0.5 g/100 mL High in dichloromethane
4'-Chloro-N-(dimethylcarbamoylmethyl)acetanilide Estimated higher Moderate in acetonitrile
N-(4-Acetylphenyl)acetamide Low High in dimethyl sulfoxide

Metabolic Pathways and Stability

Acetanilide derivatives undergo hepatic metabolism via deacetylation and oxidation. The parent compound acetanilide metabolizes to aniline (toxic) and N-acetyl-p-aminophenol (non-toxic) . The dimethylcarbamoylmethyl group in the target compound may slow deacetylation, reducing aniline formation, while the 4'-chloro group could direct oxidation to alternative metabolites. Rat studies indicate that carbamoyl-substituted acetanilides exhibit prolonged half-lives compared to unsubstituted analogues .

Table 3: Metabolic Comparison

Compound Primary Metabolites Toxicity Profile
Acetanilide Aniline, N-acetyl-p-aminophenol High (aniline toxicity)
Target Compound Likely carbamoyl-retained metabolites Lower (predicted)
2,2-Dichloro-N-arylacetamides Chloroaniline derivatives Moderate

Analytical and Spectroscopic Differentiation

Low-field NMR (LF-NMR) effectively distinguishes acetanilide derivatives. For example, aliphatic protons in acetanilide (δ 2.1 ppm for CH3) shift upfield in carbamoyl-substituted derivatives due to electron-withdrawing effects . X-ray crystallography remains critical for confirming hydrogen-bonding patterns and steric effects .

Q & A

Q. What experimental designs are optimal for long-term toxicity studies?

  • Methodology : Use chronic exposure models in rodents (e.g., 90-day study) with endpoints like histopathology, hematology, and organ weights. Apply benchmark dose (BMD) modeling to refine NOAEL estimates and assess carcinogenicity risks .

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